SSR 69071
CAS No.: 344930-95-6
Cat. No.: VC0004513
Molecular Formula: C27H32N4O7S
Molecular Weight: 556.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 344930-95-6 |
---|---|
Molecular Formula | C27H32N4O7S |
Molecular Weight | 556.6 g/mol |
IUPAC Name | 6-methoxy-1,1-dioxo-2-[[4-oxo-9-(2-piperidin-1-ylethoxy)pyrido[1,2-a]pyrimidin-2-yl]oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one |
Standard InChI | InChI=1S/C27H32N4O7S/c1-18(2)20-14-19(36-3)15-22-25(20)27(33)31(39(22,34)35)17-38-23-16-24(32)30-11-7-8-21(26(30)28-23)37-13-12-29-9-5-4-6-10-29/h7-8,11,14-16,18H,4-6,9-10,12-13,17H2,1-3H3 |
Standard InChI Key | DRZXDZYWZSKFDL-UHFFFAOYSA-N |
SMILES | CC(C)C1=C2C(=CC(=C1)OC)S(=O)(=O)N(C2=O)COC3=CC(=O)N4C=CC=C(C4=N3)OCCN5CCCCC5 |
Canonical SMILES | CC(C)C1=C2C(=CC(=C1)OC)S(=O)(=O)N(C2=O)COC3=CC(=O)N4C=CC=C(C4=N3)OCCN5CCCCC5 |
Chemical and Structural Profile
Molecular Characteristics
SSR 69071 has a molecular formula of C27H32N4O7S and a molecular weight of 556.63 g/mol . Its crystalline structure features a benzisothiazol-3-one-1,1-dioxide core linked to a pyrido[1,2-a]pyrimidin-4-one moiety via a methoxy bridge, with additional functional groups contributing to its pharmacokinetic properties (Figure 1) . The hydrochloride derivative (C27H33ClN4O7S, MW 593.1 g/mol) is also documented, though biological data for this salt form remain limited .
Table 1: Physicochemical Properties of SSR 69071
Property | Value | Source |
---|---|---|
Purity | ≥98% (HPLC) | |
Solubility | 10 mM in ethanol, 25 mM in DMSO | |
UV/Vis Absorption | λmax = 229 nm, 271 nm | |
Storage Conditions | -20°C (stable ≥4 years) |
Mechanism of Action and Biochemical Activity
Inhibition Kinetics
SSR 69071 acts as a tight-binding, competitive inhibitor of HLE, with a dissociation constant (Ki) of 0.0168 ± 0.0014 nM and an inactivation rate constant (kon) of 0.183 ± 0.013 × 10⁶ M⁻¹s⁻¹ . The slow dissociation rate (koff = 3.11 × 10⁻⁶ s⁻¹) ensures prolonged enzyme inhibition, making it pharmacologically effective at low doses .
Species Selectivity
The compound exhibits marked species specificity, showing 100-fold greater affinity for human elastase than rodent orthologs:
Table 2: Species-Dependent Inhibition Constants (Ki)
This selectivity profile necessitates careful translation of preclinical findings from animal models to human therapeutics.
Preclinical Efficacy and Pharmacological Studies
In Vitro Models
SSR 69071 demonstrates potent anti-elastase activity in enzymatic assays, completely inhibiting HLE at 10 nM . Ex vivo studies in mouse bronchoalveolar lavage fluid showed dose-dependent suppression of elastase activity (ED50 = 10.5 mg/kg, p.o.) .
Lung Injury
In murine models of HLE-induced acute lung hemorrhage, oral administration of 2.8 mg/kg SSR 69071 reduced hemorrhage by 50% (ID50 = 2.8 mg/kg) .
Ischemia-Reperfusion Injury
SSR 69071 (5 mg/kg i.v.) administered prior to reperfusion in rabbits reduced myocardial infarct size by 47% compared to controls, highlighting its potential in cardiovascular therapeutics .
Inflammatory Pain
Recent studies indicate that SSR 69071 attenuates mechanical allodynia in murine models of neuropathic and cancer pain, with efficacy comparable to gabapentin but without sedative side effects .
Pharmacokinetics and Oral Bioavailability
SSR 69071 exhibits favorable pharmacokinetic properties:
-
Oral Absorption: Peak plasma concentrations reached within 1–2 hours post-administration .
-
Half-Life: 4–6 hours in rodent models, supporting twice-daily dosing .
-
Tissue Penetration: High distribution to lung and cardiac tissues, with brain penetration limited by P-glycoprotein efflux .
Derivative Compounds and Structural Analogues
The hydrochloride salt (SSR-69071 hydrochloride, CID 10282027) has been characterized pharmacologically, though its therapeutic advantages over the parent compound remain unexplored . Structural modifications to enhance blood-brain barrier penetration or prolong half-life are active areas of research.
Current Research and Future Directions
As of 2025, SSR 69071 remains in preclinical development, with recent studies focusing on:
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume